Elucidation of the Molecular Architecture: A Technical Guide to 3-Cyano-2,4-dinitrobenzoic Acid
Elucidation of the Molecular Architecture: A Technical Guide to 3-Cyano-2,4-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Cyano-2,4-dinitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on the analysis of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel benzoic acid derivatives.
Proposed Synthesis Pathway
The synthesis of 3-Cyano-2,4-dinitrobenzoic acid can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route would involve the dinitration of a readily available starting material, 3-cyanobenzoic acid. This proposed pathway is outlined below.
Experimental Protocol: Proposed Synthesis of 3-Cyano-2,4-dinitrobenzoic acid
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Nitration of 3-Cyanobenzoic Acid:
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To a stirred solution of concentrated sulfuric acid, 3-cyanobenzoic acid is added portion-wise, maintaining a low temperature with an ice bath.
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A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution, ensuring the temperature does not exceed 10°C.
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Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours to ensure complete dinitration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
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The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
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Purification:
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The crude 3-Cyano-2,4-dinitrobenzoic acid is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure compound.
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It is crucial to note that the nitration of substituted benzoic acids can yield a mixture of isomers. Therefore, careful purification and subsequent structural characterization are essential to isolate and confirm the desired 3-Cyano-2,4-dinitrobenzoic acid.
Proposed Synthesis Workflow
Caption: A flowchart illustrating the proposed synthetic route for 3-Cyano-2,4-dinitrobenzoic acid.
Structural Elucidation and Data Presentation
The definitive identification of 3-Cyano-2,4-dinitrobenzoic acid requires a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses, drawing comparisons with structurally similar compounds.
Spectroscopic Data (Predicted)
The expected spectroscopic data for 3-Cyano-2,4-dinitrobenzoic acid is summarized in the tables below. These predictions are based on known values for related compounds such as 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 8.9 | Doublet | ~ 9 | Deshielded by adjacent nitro group and meta to the carboxylic acid and cyano groups. |
| H-6 | ~ 8.6 | Doublet | ~ 9 | Deshielded by the ortho carboxylic acid and meta to two nitro groups. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 164 | Typical for a carboxylic acid carbon. |
| C-CN | ~ 115 | Characteristic of a nitrile carbon. |
| Aromatic C | 120 - 150 | Range for substituted benzene ring carbons, with carbons attached to nitro groups being the most deshielded. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C≡N (Nitrile) | 2220 - 2260 | Medium |
| N-O (Nitro Asymmetric) | 1520 - 1560 | Strong |
| N-O (Nitro Symmetric) | 1340 - 1380 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M-H]⁻ | 236.00 |
| [M+Na]⁺ | 259.99 |
Molecular Formula: C₈H₃N₃O₆, Molecular Weight: 237.13 g/mol
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 3-Cyano-2,4-dinitrobenzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
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Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source in both positive and negative ion modes.
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Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Logical Workflow for Structural Confirmation
The elucidation of the structure of 3-Cyano-2,4-dinitrobenzoic acid follows a logical progression of analytical techniques.
Structure Elucidation Workflow
Caption: A diagram showing the logical flow of experiments for the confirmation of the chemical structure.
Conclusion
This technical guide provides a framework for the synthesis and structural elucidation of 3-Cyano-2,4-dinitrobenzoic acid. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data, based on sound chemical principles and analysis of related compounds, offer a valuable starting point for researchers. The successful synthesis and characterization of this molecule will contribute to the growing library of substituted benzoic acid derivatives and may pave the way for future investigations into its potential applications in drug development and materials science. It is imperative that any future work on this compound includes rigorous experimental validation of the data presented herein.
